[4-(Methylsulfonyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone
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Overview
Description
4-(Methylsulfonyl)piperazin-1-ylmethanone is a chemical compound with the molecular formula C11H14N6O3S and a molecular weight of 310.3323 . This compound is of interest due to its unique structure, which combines a piperazine ring with a tetrazolo[1,5-a]pyridine moiety, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(Methylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazolo[1,5-a]pyridine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(Methylsulfonyl)piperazin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Properties
Molecular Formula |
C11H14N6O3S |
---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
InChI |
InChI=1S/C11H14N6O3S/c1-21(19,20)16-6-4-15(5-7-16)11(18)9-2-3-10-12-13-14-17(10)8-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
HGXOQDKRUWUEON-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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